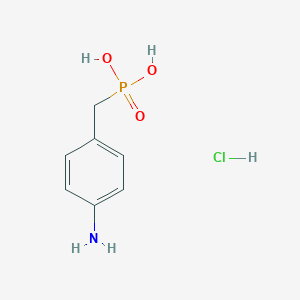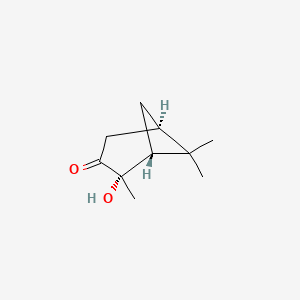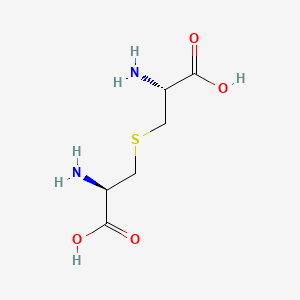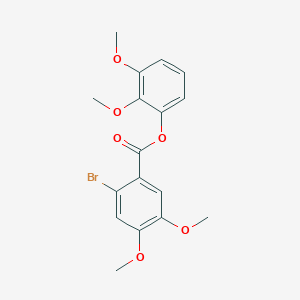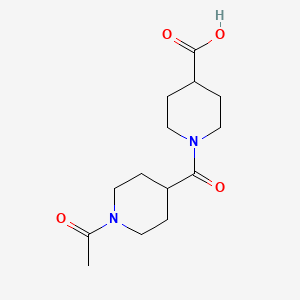
坎地沙坦酰基葡萄糖醛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Candesartan Acyl-Glucuronide is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. The metabolite forms through the process of glucuronidation, a major pathway for the biotransformation of many drugs, facilitating their excretion. This transformation is significant for understanding the drug's pharmacokinetics and its interaction within the human body.
Synthesis Analysis
Candesartan Acyl-Glucuronide is synthesized through the enzymatic conjugation of Candesartan with glucuronic acid. This process involves liver microsomes and recombinant human UDP-glucuronosyltransferases as catalysts. The study by Alonen et al. (2008) describes the enzyme-assisted synthesis of this metabolite among others, highlighting the role of glucuronidation in drug metabolism (Alonen et al., 2008).
Molecular Structure Analysis
The structure of Candesartan Acyl-Glucuronide involves the conjugation of Candesartan with glucuronic acid at specific sites, leading to the formation of acyl glucuronides. The precise sites of glucuronidation and the molecular structure were elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into the metabolite's chemical nature and its implications for pharmacological research.
Chemical Reactions and Properties
Candesartan Acyl-Glucuronide exhibits properties characteristic of glucuronide conjugates, including increased solubility in water compared to its parent compound. This increased solubility facilitates the metabolite's excretion from the body. The metabolite's formation and its interactions with enzymes like CYP2C8 highlight its role in potential drug-drug interactions and its influence on the drug's pharmacokinetics (Katsube et al., 2021).
科学研究应用
心血管益处和心力衰竭管理
坎地沙坦是一种高度选择性的血管紧张素 II 亚型 1 受体拮抗剂,在慢性心力衰竭 (CHF) 的管理中已显示出显着的益处,尤其是在左心室收缩功能受损的患者中。CHARM(心力衰竭中的坎地沙坦:评估降低死亡率和发病率)项目中的研究表明,坎地沙坦可降低 CHF 患者的发病率和死亡率,突出了其在作为替代品或除了 ACE 抑制剂用于症状性 CHF 的治疗方案时的心血管优势。这些发现强调了该药物在改善患者预后和耐受性方面的作用,同时需要考虑对肾脏进行监测 (Fenton 和 Scott,2005 年)。
药理学特征和降压疗效
坎地沙坦酯是一种新型血管紧张素 II AT1 受体拮抗剂 (AIIRA),与其他 AIIRA(如氯沙坦)相比,具有优异的临床疗效,在原发性高血压患者中具有持续 24 小时的作用和耐受性良好的特征。其快速起效和剂量依赖性的降压作用、联合治疗的疗效以及除了控制血压之外的保护末梢器官的潜力突出了其药理学益处。这种疗效可能部分归因于其对 AT1 受体的高度选择性、紧密结合和缓慢解离 (Sever,1999 年)。
肾脏保护作用和糖尿病肾病
坎地沙坦对肾脏表现出有益的末梢器官作用,这似乎不仅与其全身降压能力有关,还与其阻断肾内血管紧张素 II 型 I (AT1) 受体有关。初步研究表明,高血压和 2 型糖尿病合并微量白蛋白尿或蛋白尿的患者的肾血管阻力和尿白蛋白排泄减少,表明其在预防或延缓糖尿病肾病发展中的作用。这些肾脏保护作用得到了大型随机研究的支持,并强调了坎地沙坦在治疗糖尿病肾病中的重要性 (Mimran 和 Alfaro,2003 年)。
未来方向
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
属性
CAS 编号 |
180603-77-4 |
|---|---|
产品名称 |
Candesartan Acyl-Glucuronide |
分子式 |
C₃₀H₂₈N₆O₉ |
分子量 |
616.58 |
同义词 |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



